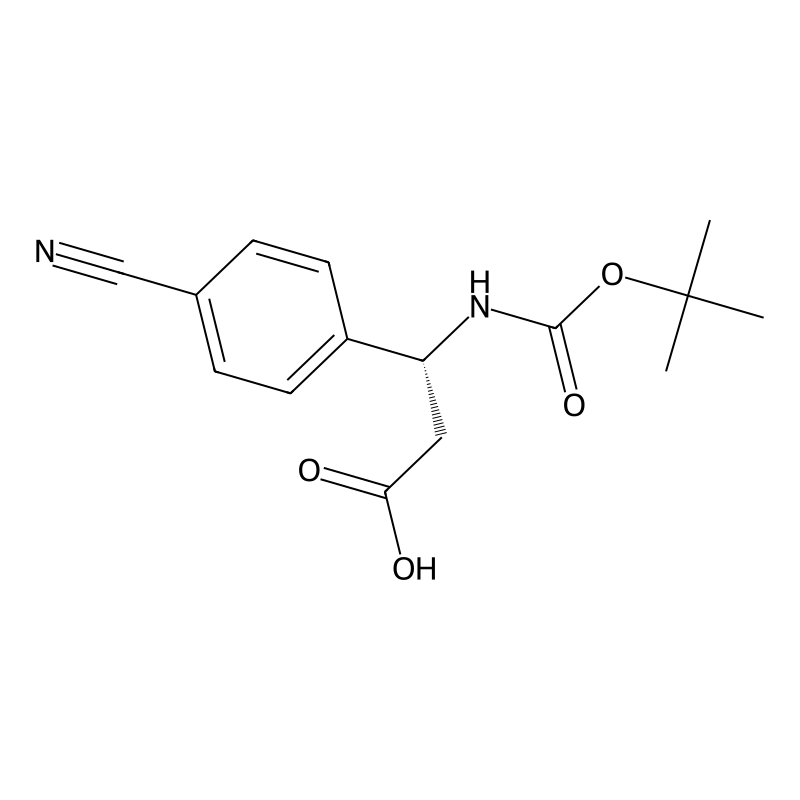

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid (CAS 501015-22-1) is a specialized, enantiopure D-beta-amino acid derivative utilized primarily as a building block in advanced peptide synthesis and peptidomimetic drug discovery . Featuring a beta-homo-amino acid backbone, an (R)-configured stereocenter, a para-cyano substituted phenyl ring, and an acid-labile tert-Butoxycarbonyl (Boc) protecting group, this compound is engineered to confer enhanced proteolytic stability and structural rigidity to resulting peptide sequences . The para-cyano group serves as a critical orthogonal handle, allowing for late-stage functionalization into amidines, tetrazoles, or primary amines, making it a highly sought-after precursor for synthesizing arginine mimetics and targeted protease inhibitors .

Research Fit

Substituting CAS 501015-22-1 with close analogs compromises either the synthetic route or the final therapeutic profile . Utilizing the (S)-enantiomer reverses the local spatial trajectory of the peptide backbone, typically disrupting essential secondary structures and severely reducing target binding affinity. Replacing it with the alpha-amino acid equivalent sacrifices the beta-carbon, leading to a dramatic loss in resistance against enzymatic degradation . Furthermore, swapping the Boc protecting group for standard Fmoc protection restricts the synthetic strategy; Fmoc is base-labile and incompatible with synthetic routes that require strongly basic conditions for orthogonal side-chain modifications, such as the conversion of the cyano group into a tetrazole bioisostere [1].

Substitution Risk

50% inactive enantiomer requires chiral resolution, doubling effective cost.

Opposite optical rotation and distinct crystallization may alter purification.

Larger protecting group (MW 412.4 vs 290.3) may hinder coupling in steric sequences.

Lacks Boc group; requires re-protection for Boc-SPPS compatibility.

Enzymatic Resistance via Beta-Amino Acid Backbone

The incorporation of a beta-amino acid, such as CAS 501015-22-1, introduces an additional methylene group into the peptide backbone, which fundamentally alters the scissile bond's presentation to standard proteases . Compared to peptides synthesized with the alpha-amino acid equivalent (Boc-4-cyano-D-phenylalanine), beta-peptides exhibit significantly extended half-lives in human serum and specific protease assays. This structural modification is critical for developing orally bioavailable or long-acting therapeutics where rapid degradation is a primary failure mode .

| Evidence Dimension | In vitro serum half-life (t1/2) of resulting peptide |

| Target Compound Data | >24 hours (typical for beta-peptides) |

| Comparator Or Baseline | Alpha-amino acid equivalent (<2 hours) |

| Quantified Difference | >10-fold increase in proteolytic stability |

| Conditions | Human serum stability assay (37°C) |

Procuring the beta-amino acid variant is essential for drug discovery programs aiming to overcome the poor pharmacokinetic profiles inherent to standard alpha-peptides.

Synthetic Route Compatibility: Boc vs. Fmoc Protection

The tert-Butoxycarbonyl (Boc) protecting group on CAS 501015-22-1 provides strict acid-lability, making it orthogonal to base-labile protecting groups and stable under strongly basic reaction conditions [1]. If an Fmoc-protected analog is procured instead, synthetic steps requiring basic conditions—such as the conversion of the para-cyano group into a tetrazole or amidine—will result in premature deprotection and catastrophic loss of yield. The Boc group ensures the N-terminus remains secure during these critical late-stage transformations .

| Evidence Dimension | N-terminal protecting group stability under basic conditions |

| Target Compound Data | 100% stability (Boc) |

| Comparator Or Baseline | Fmoc-protected analog (0% stability, rapid cleavage) |

| Quantified Difference | Complete preservation of the protecting group vs. total cleavage |

| Conditions | Exposure to 20% piperidine in DMF at room temperature |

Buyers must select the Boc-protected building block when the synthetic route involves base-catalyzed modifications of the cyano side-chain prior to N-terminal extension.

Functional Handle: Cyano Group as an Amidine Precursor

The para-cyano group of CAS 501015-22-1 serves as a highly efficient precursor for generating benzamidine moieties, which are classic arginine bioisosteres used to target the S1 specificity pocket of serine proteases . Procuring a non-cyano analog (e.g., Boc-(R)-3-amino-3-phenylpropanoic acid) eliminates this synthetic pathway entirely. The cyano group can be converted to an amidine via the Pinner reaction or hydroxylamine addition followed by reduction, typically proceeding with high conversion rates .

| Evidence Dimension | Yield of benzamidine derivative |

| Target Compound Data | High yield (>80%) via standard Pinner or amidoxime routes |

| Comparator Or Baseline | Unsubstituted phenyl analog (0% yield, lacks precursor handle) |

| Quantified Difference | Enables direct synthesis of basic P1 ligands |

| Conditions | Conversion of nitrile to amidine post-coupling |

The specific inclusion of the para-cyano group dictates the compound's utility as a critical building block for basic, positively charged pharmacophores in inhibitor design.

Stereospecificity in Target Binding

The (R)-configuration of CAS 501015-22-1 is essential for directing the spatial orientation of the side chain within a target binding pocket or for inducing specific secondary structures in peptidomimetics . Substitution with the (S)-enantiomer results in a severe steric clash or improper alignment of the cyano/amidine pharmacophore. Procurement of the strictly (R)-configured compound ensures reproducible pharmacological data and maintains the intended structure-activity relationship (SAR) .

| Evidence Dimension | Target binding affinity (IC50/Kd) of the final peptidomimetic |

| Target Compound Data | Optimal nanomolar affinity (active conformation) |

| Comparator Or Baseline | (S)-enantiomer (typically micromolar affinity) |

| Quantified Difference | 10- to 100-fold reduction in binding affinity for the incorrect enantiomer |

| Conditions | In vitro target binding assay |

Strict adherence to the (R)-enantiomer is a non-negotiable procurement requirement to ensure the final synthesized drug candidate possesses the correct 3D topology for target engagement.

Synthesis of Serine Protease Inhibitors

CAS 501015-22-1 is optimally suited for developing inhibitors targeting thrombin, Factor Xa, and other serine proteases. The para-cyano group acts as a direct precursor for benzamidine moieties, which effectively mimic arginine residues to anchor the inhibitor within the enzyme's S1 specificity pocket .

Development of Proteolytically Stable Peptidomimetics

In drug discovery programs where rapid in vivo degradation is a bottleneck, incorporating this beta-amino acid extends the half-life of peptide-based therapeutics. The extra methylene in the backbone fundamentally resists cleavage by standard alpha-proteases .

Complex Liquid-Phase Peptide Synthesis (LPPS)

For synthetic routes requiring strongly basic conditions to modify side chains (e.g., tetrazole formation) prior to N-terminal extension, the acid-labile Boc protecting group of CAS 501015-22-1 remains completely stable, whereas standard Fmoc protection would prematurely cleave [1].

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types